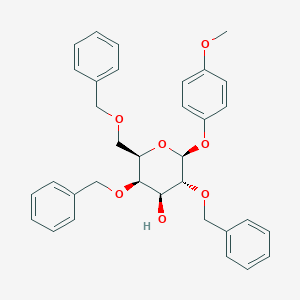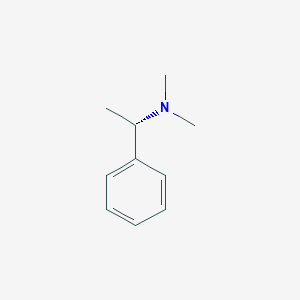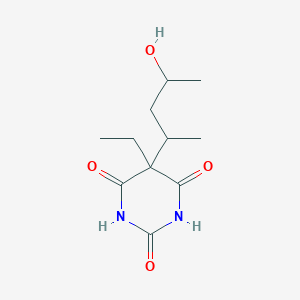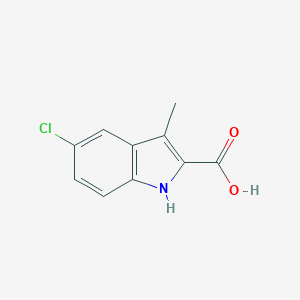
5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 16381-47-8. It has a molecular weight of 209.63 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid can be represented by the linear formula C10 H8 Cl N O2 . The InChI Code for the compound is 1S/C10H8ClNO2/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a solid substance. It has a molecular weight of 209.63 .Scientific Research Applications
Antiviral Activity
5-Chloro-3-methyl-1H-indole-2-carboxylic acid: derivatives have been studied for their potential antiviral properties. Indole derivatives, such as those related to this compound, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for antiviral efficacy.
Anti-inflammatory Properties
The indole nucleus, which is part of the 5-Chloro-3-methyl-1H-indole-2-carboxylic acid structure, is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have been extensively researched for their anticancer activities. The indole core of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid can be modified to target various cancer cell lines, providing a pathway for the development of novel oncology treatments .
Antimicrobial Effects
The antimicrobial effects of indole derivatives make them valuable in the fight against resistant strains of bacteria and fungi. By altering the side chains and functional groups of compounds like 5-Chloro-3-methyl-1H-indole-2-carboxylic acid , researchers can enhance their antimicrobial potency .
Enzyme Inhibition
Indole derivatives can act as inhibitors for a range of enzymes, which is crucial for the treatment of diseases where enzyme regulation is disrupted. The 5-Chloro-3-methyl-1H-indole-2-carboxylic acid has potential applications in designing enzyme inhibitors that can be used in therapeutic interventions .
Neuroprotective Effects
Research has indicated that indole compounds may offer neuroprotective benefits, which could be pivotal in treating neurodegenerative diseases. The 5-Chloro-3-methyl-1H-indole-2-carboxylic acid might be utilized to synthesize derivatives that protect neuronal cells .
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDWHXDEMCMQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390251 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
16381-47-8 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





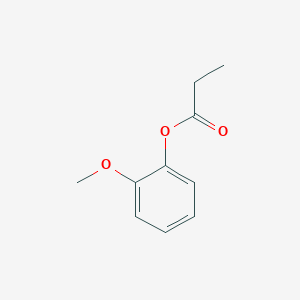
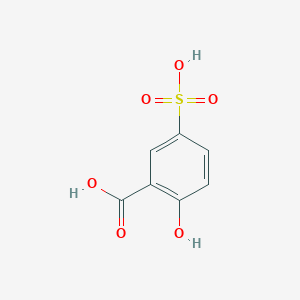

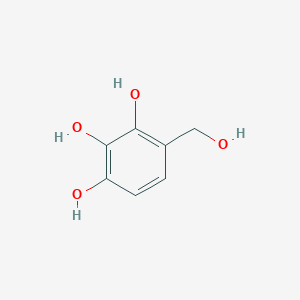
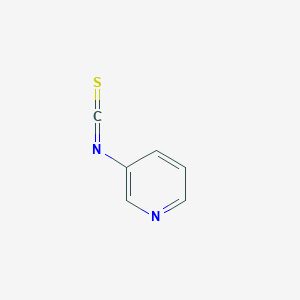
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
